Lipophilicity (XLogP3) Distinction Between 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide and Dechlorinated and Deaminated Analogs
The target compound exhibits an intermediate lipophilicity (XLogP3 = 2.6) that is higher than the dechlorinated analog 3-Amino-N-cyclohexylbenzenesulfonamide (XLogP3 = 2.0) but lower than the deaminated analog 4-chloro-N-cyclohexylbenzenesulfonamide (XLogP3 = 3.3) [1][2][3]. This balanced logP value, contributed by the combined presence of the 4-chloro and 3-amino groups, is often associated with improved membrane permeability while maintaining aqueous solubility [4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 3-Amino-N-cyclohexylbenzenesulfonamide (2.0); 4-chloro-N-cyclohexylbenzenesulfonamide (3.3) |
| Quantified Difference | +0.6 vs. dechlorinated analog; -0.7 vs. deaminated analog |
| Conditions | XLogP3 computed value (PubChem release 2019.06.18 / 2021.10.14 / 2025.09.15) |
Why This Matters
An optimal logP range (typically 1-3) is critical for oral bioavailability and cell permeability; this compound's value sits favorably within that window, unlike its more polar or lipophilic counterparts [4].
- [1] PubChem. (2026). 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide. Retrieved April 20, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/1036534-16-3 View Source
- [2] PubChem. (2026). 3-Amino-N-cyclohexylbenzenesulfonamide. Retrieved April 20, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/61886-26-8 View Source
- [3] PubChem. (2026). 4-chloro-N-cyclohexylbenzenesulfonamide. Retrieved April 20, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/7454-53-7 View Source
- [4] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
